

Application Notes and Protocols: Holmium in Nuclear Reactor Control Rods

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Holmium	
Cat. No.:	B1197479	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Holmium (Ho) is a rare-earth element recognized for its applications in various technological fields, including medical lasers and as a magnetic pole strength enhancer. In the context of nuclear engineering, it serves as a potent neutron absorber, making it a valuable material for controlling nuclear reactions.[1] Control rods are a primary safety and control system in nuclear reactors, used to manage the rate of fission of nuclear fuel like uranium or plutonium.[2][3] By inserting or withdrawing these rods from the reactor core, the neutron population can be precisely managed.[4] **Holmium**, typically in the form of **holmium**(III) oxide (Ho₂O₃), is utilized as a "burnable poison."[5][6] A burnable poison is a neutron-absorbing material intentionally loaded into a reactor core that is consumed (or "burned out") as the fuel is consumed. This helps to control excess reactivity in a fresh fuel load and maintain a more constant core reactivity over the fuel cycle.[5][7]

The primary isotope of naturally occurring **holmium** is ¹⁶⁵Ho (100% abundance), which possesses a significant neutron absorption cross-section.[8][9][10] This property allows it to effectively capture neutrons that would otherwise contribute to the fission chain reaction.

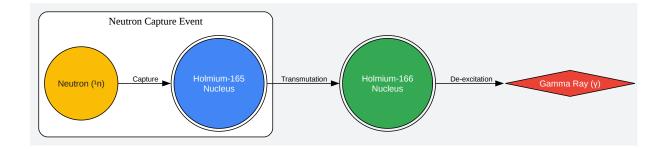
Mechanism of Action: Neutron Absorption

Holmium's utility in reactor control stems from the high probability of the ¹⁶⁵Ho isotope capturing a thermal neutron. This nuclear reaction transmutes ¹⁶⁵Ho into ¹⁶⁶Ho.

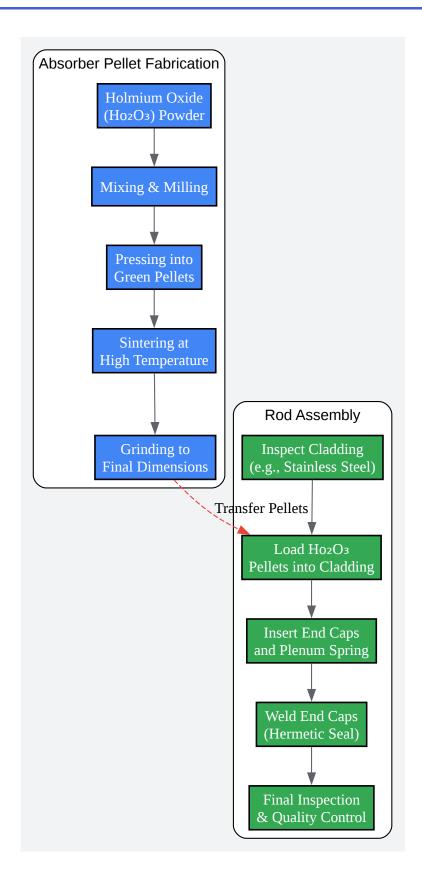
$$^{165}\text{Ho} + ^{1}\text{n} \rightarrow ^{166}\text{Ho} + \text{y}$$

This capture process removes a neutron from the population available to cause further fission events, thereby dampening the chain reaction. The effectiveness of a material as a neutron absorber is quantified by its neutron capture cross-section (σ), measured in barns (1 barn = 10^{-28} m²).[3][11] **Holmium**'s relatively large cross-section makes it an effective material for this purpose.[5]

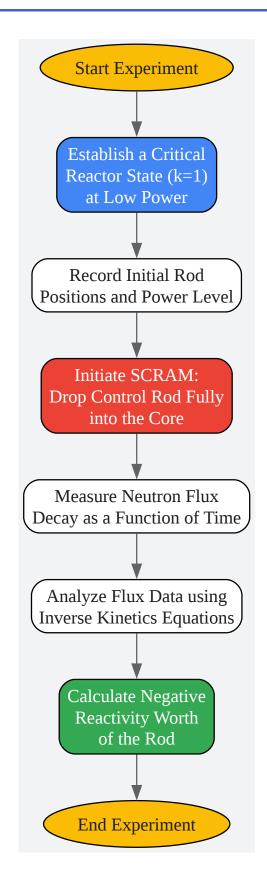
Quantitative Data: Neutron Absorption Properties


The selection of a material for control rods depends critically on its neutron absorption characteristics. The following table summarizes the thermal neutron capture cross-section of **holmium** compared to other common materials used in nuclear reactor control.

Element/Isotope	Material Form	Thermal Neutron Capture Cross- Section (barns)	Primary Absorbing Isotope(s)
Holmium (Ho)	H02O3	~64	¹⁶⁵ H0
Boron (B)	B ₄ C	~760	¹⁰ B
Cadmium (Cd)	Ag-In-Cd Alloy	~2,450	¹¹³ Cd
Gadolinium (Gd)	Gd ₂ O ₃	~49,000	¹⁵⁵ Gd, ¹⁵⁷ Gd
Samarium (Sm)	Sm ₂ O ₃	~5,900	¹⁴⁹ Sm
Europium (Eu)	Eu ₂ O ₃	~4,570	¹⁵¹ Eu
Hafnium (Hf)	Hf Metal	~104	¹⁷⁷ Hf
Silver (Ag)	Ag-In-Cd Alloy	~63.6	¹⁰⁷ Ag, ¹⁰⁹ Ag


Data compiled from various sources.[8][12][13][14]

Visualizations: Pathways and Workflows Holmium-165 Neutron Capture Pathway



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. discoveryalert.com.au [discoveryalert.com.au]
- 2. Control rod Wikipedia [en.wikipedia.org]
- 3. Control Rods in Nuclear Reactors [large.stanford.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. quora.com [quora.com]
- 6. Holmium(III) oxide Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotopes of holmium Wikipedia [en.wikipedia.org]
- 10. Holmium Isotopes List and Properties [chemlin.org]
- 11. Neutron cross section Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Neutron Cross Section for all the elements in the Periodic Table [periodictable.com]
- 14. osti.gov [osti.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Holmium in Nuclear Reactor Control Rods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197479#holmium-applications-in-nuclear-reactor-control-rods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com